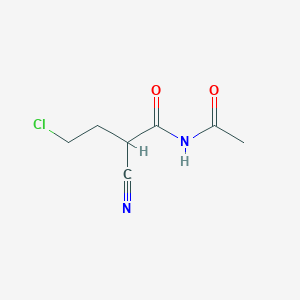
N-acetyl-4-chloro-2-cyanobutanamide
Description
N-acetyl-4-chloro-2-cyanobutanamide is a synthetic organic compound characterized by a butanamide backbone modified with chloro, cyano, and acetyl functional groups. Structural features like the chloro substituent and cyano group suggest utility as intermediates in nucleophilic substitution or cyclization reactions.
Properties
CAS No. |
133036-82-5 |
|---|---|
Molecular Formula |
C7H9ClN2O2 |
Molecular Weight |
188.61 g/mol |
IUPAC Name |
N-acetyl-4-chloro-2-cyanobutanamide |
InChI |
InChI=1S/C7H9ClN2O2/c1-5(11)10-7(12)6(4-9)2-3-8/h6H,2-3H2,1H3,(H,10,11,12) |
InChI Key |
CDDQUKBQWVVYQA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C(CCCl)C#N |
Canonical SMILES |
CC(=O)NC(=O)C(CCCl)C#N |
Synonyms |
Butanamide, N-acetyl-4-chloro-2-cyano- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: [6972-77-6]), a structurally distinct compound with a smaller molecular framework (C5H7N3O2) . Below is a comparative analysis based on the available
Structural and Functional Differences
The absence of a chloro group and the presence of a methylamino-carbonyl moiety in 2-Cyano-N-[(methylamino)carbonyl]acetamide suggest divergent reactivity. For example, the latter may participate in urea-like hydrogen bonding, whereas the former’s chloro group could facilitate SN2 reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


